Cas no 227306-19-6 (1,1'-Biphenyl, 4-bromo-2-(trifluoromethyl)-)

1,1'-Biphenyl, 4-bromo-2-(trifluoromethyl)- is a brominated and trifluoromethyl-substituted biphenyl compound with significant utility in organic synthesis and pharmaceutical research. The presence of both bromo and trifluoromethyl functional groups enhances its reactivity, making it a versatile intermediate for cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, which is valuable in medicinal chemistry applications. This compound exhibits high purity and consistent performance, ensuring reliable results in synthetic workflows. Its structural features make it particularly useful for constructing complex molecules in agrochemical and pharmaceutical development. Proper handling and storage under inert conditions are recommended to maintain stability.
1,1'-Biphenyl, 4-bromo-2-(trifluoromethyl)- structure
227306-19-6 structure
Product Name:1,1'-Biphenyl, 4-bromo-2-(trifluoromethyl)-
CAS No:227306-19-6
MF:C13H8BrF3
MW:301.101833343506
CID:842162
PubChem ID:18379633
Update Time:2025-06-09

1,1'-Biphenyl, 4-bromo-2-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,1'-Biphenyl, 4-bromo-2-(trifluoromethyl)-
    • 4-bromo-2-trifluoromethyl-1,1'-biphenyl
    • Inchi: 1S/C13H8BrF3/c14-10-6-7-11(9-4-2-1-3-5-9)12(8-10)13(15,16)17/h1-8H
    • InChI Key: MVDMUYIYZSWKDZ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(C2C=CC=CC=2)=C(C(F)(F)F)C=1

Computed Properties

  • Exact Mass: 299.97614
  • Monoisotopic Mass: 299.97615g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0

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